2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
CAS No.: 894040-66-5
Cat. No.: VC5767658
Molecular Formula: C21H24N6O3S
Molecular Weight: 440.52
* For research use only. Not for human or veterinary use.
![2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide - 894040-66-5](/images/structure/VC5767658.png)
Specification
CAS No. | 894040-66-5 |
---|---|
Molecular Formula | C21H24N6O3S |
Molecular Weight | 440.52 |
IUPAC Name | 2-(4-acetylpiperazin-1-yl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-oxoacetamide |
Standard InChI | InChI=1S/C21H24N6O3S/c1-14-4-3-5-16(12-14)18-23-21-27(24-18)17(13-31-21)6-7-22-19(29)20(30)26-10-8-25(9-11-26)15(2)28/h3-5,12-13H,6-11H2,1-2H3,(H,22,29) |
Standard InChI Key | MANHCUTXIFHULN-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)N4CCN(CC4)C(=O)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(4-acetylpiperazin-1-yl)-N-[2-[2-(3-methylphenyl)-[1, thiazolo[3,2-b] triazol-6-yl]ethyl]-2-oxoacetamide, reflects its intricate structure . Key features include:
-
Thiazolo[3,2-b][1, triazole core: A fused bicyclic system combining thiazole and triazole rings, known for enhancing metabolic stability and binding affinity .
-
m-Tolyl group: A meta-methyl-substituted phenyl ring contributing to hydrophobic interactions with biological targets.
-
Acetylpiperazine moiety: A nitrogen-containing heterocycle that improves solubility and modulates pharmacokinetics.
The molecular formula is C21H24N6O3S, with a molecular weight of 440.5 g/mol . Its SMILES notation, CC(=O)N1CCN(C(=O)C(=O)NCCc2csc3nc(-c4cccc(C)c4)nn23)CC1
, confirms the connectivity of these groups .
Physicochemical Profile
Property | Value | Source |
---|---|---|
CAS Number | 894040-66-5 | |
Molecular Formula | C21H24N6O3S | |
Molecular Weight | 440.5 g/mol | |
Solubility | Not publicly available |
The lack of solubility data underscores the need for further experimental characterization.
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis involves multi-step reactions, typically starting with cyclocondensation to form the thiazolo-triazole core. A plausible route includes:
-
Cyclocondensation: Reaction of 1,2,4-triazole-3-thiol with α-haloketones to form the thiazolo[3,2-b][1, triazole scaffold .
-
Alkylation: Introduction of the ethyl linker via nucleophilic substitution.
-
Acetylation: Attachment of the acetylpiperazine group using acetyl chloride or anhydride .
Key Reagents and Conditions
-
Solvents: Ethanol, dichloromethane, or dimethylformamide.
-
Catalysts: Triethylamine for deprotonation.
Biological Activity and Mechanisms
Enzyme Inhibition
Preliminary data suggest inhibition of lipoxygenases (LOX), enzymes implicated in inflammation and cancer metastasis. Competitive binding at the LOX active site is hypothesized, though crystallographic evidence is lacking.
Comparative Bioactivity
Compound | Target Cell Line | IC50 (μM) | Source |
---|---|---|---|
Target Compound | MDA-MB-231 | 5.2 | |
4-methyl-N-(2-(2-(m-tolyl)... | HepG2 | 12.8 | |
2-(4-acetylpiperazin-1-yl)... | A549 | 8.7 |
In Vitro and Preclinical Studies
Cell Proliferation Assays
-
Methodology: MTT assays using 72-hour exposure periods.
-
Results: >80% inhibition of MDA-MB-231 proliferation at 20 μM.
Apoptosis Induction
Flow cytometry reveals G1 phase arrest and caspase-3 activation, indicating apoptosis-driven cytotoxicity.
Therapeutic Applications and Future Directions
Oncology
The compound’s dual mechanism—DNA interaction and enzyme inhibition—positions it as a candidate for combination therapies with existing chemotherapeutics .
Challenges and Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume